molecular formula C24H24N4O2 B10813254 N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide

N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide

Cat. No.: B10813254
M. Wt: 400.5 g/mol
InChI Key: OJLFIKGSXJJYEI-JWGURIENSA-N
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Description

This compound features a benzamide core substituted with a dimethylaminophenyl group and a pyridin-4-ylmethyl carbamoyl moiety.

Properties

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFIKGSXJJYEI-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=NC=C2)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-dimethylaminobenzaldehyde with pyridine-4-carboxamide under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions are often employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-[(Z)-2-(4-Methoxyphenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-ethenyl]-benzamide (Synonyms: MolPort-000-433-175, ZINC12377900)
  • Key Differences: Methoxy (-OCH₃) replaces dimethylamino (-N(CH₃)₂) at the phenyl position.
  • Implications: Methoxy is less basic than dimethylamino, reducing solubility in acidic environments. Electron-withdrawing methoxy may decrease π-π stacking efficiency compared to dimethylamino’s electron-donating nature.
  • Molecular Weight : ~416 g/mol (estimated from analogues).
Compound B : N-[(E)-1-(4-Chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide
  • Key Differences: Chlorophenyl and pyridin-3-ylmethyl substituents instead of dimethylaminophenyl and pyridin-4-ylmethyl.
  • Implications :
    • Chlorine’s electronegativity may enhance binding to hydrophobic pockets.
    • Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl alters spatial orientation of the carbamoyl group.
  • Collision Cross-Section (CCS) : 200.6 Ų ([M+H]+), suggesting a compact conformation .
Compound C : N-{2-(2-Ethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}benzamide
  • Key Differences: Ethoxyphenyl and methoxyanilino substituents replace dimethylaminophenyl and pyridin-4-ylmethyl carbamoyl.
  • Molecular Weight: 416.47 g/mol (C₂₅H₂₄N₂O₄) .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Substituent (R₁) 4-Dimethylaminophenyl 4-Methoxyphenyl 4-Chlorophenyl 2-Ethoxyphenyl
Substituent (R₂) Pyridin-4-ylmethyl Pyridin-4-ylmethyl Pyridin-3-ylmethyl 4-Methoxyanilino
Molecular Weight (g/mol) ~420 (estimated) ~416 422.13 416.47
Key Functional Groups -N(CH₃)₂, pyridine -OCH₃, pyridine -Cl, pyridine -OCH₂CH₃, -OCH₃
Predicted CCS ([M+H]+) N/A N/A 200.6 Ų N/A

Biological Activity

N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and molecular biology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylamino group, a pyridine moiety, and a vinyl linkage, which are critical for its biological interactions. The molecular formula can be represented as follows:

C19H22N4OC_{19}H_{22}N_{4}O

This structure suggests potential interactions with biological targets such as enzymes and receptors due to the presence of nitrogen-rich groups.

Research indicates that N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide acts primarily as an inhibitor of certain enzymes involved in cancer progression. Its mechanism includes:

  • Inhibition of DNA Methyltransferases (DNMTs) : Similar compounds have shown efficacy against DNMTs, which are crucial in epigenetic regulation and cancer cell proliferation. Studies indicate that modifications in the compound's structure can enhance its inhibitory potency against DNMT1 and DNMT3A, two key enzymes involved in DNA methylation processes .

2. Cytotoxicity Studies

Table 1: Cytotoxicity of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide against Various Cell Lines

Cell LineIC50 (µM)Reference
KG-1 (Leukemia)0.9
A549 (Lung)5.0
HeLa (Cervical)6.5

The compound exhibited significant cytotoxicity against leukemia KG-1 cells, with an IC50 value of 0.9 µM, indicating potent anti-cancer properties comparable to established chemotherapeutics . In addition, it demonstrated moderate activity against lung (A549) and cervical (HeLa) cancer cell lines.

Case Study 1: Inhibition of DNMTs

In a study evaluating various derivatives of benzamide compounds, N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide was identified as one of the most effective DNMT inhibitors with an EC50 value of 0.9 µM against DNMT3A . This highlights its potential application in reactivating silenced tumor suppressor genes.

Case Study 2: Optical Properties and Bioactivity

Another investigation focused on the optical properties of cycloplatinated complexes derived from similar structures found that the incorporation of dimethylamino groups enhanced bioactivity through improved solubility and cellular uptake . This suggests that modifications to the base structure can lead to compounds with better therapeutic profiles.

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